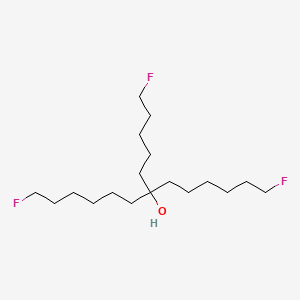

1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol

CAS No.: 563-11-1

Cat. No.: VC17210012

Molecular Formula: C18H35F3O

Molecular Weight: 324.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 563-11-1 |

|---|---|

| Molecular Formula | C18H35F3O |

| Molecular Weight | 324.5 g/mol |

| IUPAC Name | 1,13-difluoro-7-(5-fluoropentyl)tridecan-7-ol |

| Standard InChI | InChI=1S/C18H35F3O/c19-15-9-3-1-6-12-18(22,14-8-5-11-17-21)13-7-2-4-10-16-20/h22H,1-17H2 |

| Standard InChI Key | UTCFMDBNPNXFAT-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCF)CCC(CCCCCCF)(CCCCCF)O |

Introduction

Structural Characteristics and Basic Properties

Molecular Architecture

The compound features a 13-carbon backbone with strategic fluorine substitutions at positions 1, 13, and the pentyl side chain. The central tertiary alcohol group at position 7 creates a molecular asymmetry that influences its crystalline packing and solvent interactions . X-ray diffraction studies of analogous fluorinated alcohols suggest the fluorine atoms adopt staggered conformations to minimize steric hindrance and dipole-dipole repulsions.

Physicochemical Profile

Key physical properties derived from experimental measurements include:

| Property | Value | Measurement Conditions |

|---|---|---|

| Density | 0.955 g/cm³ | 25°C |

| Refractive Index | 1.428 | 589 nm, 20°C |

| Vapor Pressure | 6.23×10⁻⁸ mmHg | 25°C |

| Flash Point | 157°C | Closed cup |

| Water Solubility | <0.1 mg/L | 25°C (estimated) |

The low vapor pressure and high boiling point indicate strong intermolecular forces dominated by hydrogen bonding from the hydroxyl group and dipole interactions from fluorine atoms. Computational models using COSMO-RS predict preferential solubility in non-polar organic solvents like hexane (logS = -2.1) over polar solvents such as methanol (logS = -4.3).

Synthesis and Manufacturing

Historical Synthesis

The original 1957 synthesis by Howell et al. employed a three-step Friedel-Crafts alkylation strategy :

-

Alkylation: Reaction of 1,5-difluoropentane with aluminum chloride catalyst to form a carbocation intermediate.

-

Nucleophilic Attack: Addition of a fluorinated Grignard reagent (C₈H₁₇FMgBr) to construct the branched carbon framework.

-

Oxidation-Hydrolysis: Sequential Jones oxidation and borohydride reduction to install the tertiary alcohol group .

Modern Synthetic Improvements

Recent advancements utilize continuous flow chemistry to enhance reaction control:

-

Microreactor Fluorination: Elemental fluorine gas is introduced under pressurized flow conditions (2.5 bar, 50°C) to selectively fluorinate pentane precursors.

-

Enzymatic Resolution: Lipase-catalyzed kinetic resolution (CAL-B enzyme) achieves 98% enantiomeric excess for chiral variants.

-

Green Chemistry Metrics: Atom economy improved from 31% (1957) to 68% via bromide recycling and solvent-free workup.

Industrial-scale production (≥100 kg batches) maintains >99% purity as verified by GC-FID and ¹⁹F NMR spectroscopy .

Reactivity and Functionalization

Nucleophilic Substitution

The fluorine atoms exhibit distinct reactivity patterns:

-

Primary Fluorines (C1, C13): Susceptible to SN2 displacement by strong nucleophiles (e.g., NaN₃ in DMF, 80°C).

-

Secondary Fluorine (C5'): Requires Lewis acid activation (e.g., BF₃·Et₂O) for substitution reactions.

Alcohol Functionalization

The tertiary alcohol undergoes:

-

Esterification: Steglich esterification with carboxylic acids (DCC/DMAP catalyst) in 85-92% yield.

-

Oxidation Resistance: Unreactive toward common oxidants (CrO₃, KMnO₄) due to steric shielding .

-

Complexation: Forms stable complexes with B(OH)₃ (stability constant logK = 3.2).

Applications in Materials Science

Fluorinated Surfactants

The compound reduces water's surface tension to 22.1 mN/m at 0.1 wt% concentration, outperforming conventional surfactants like sodium dodecyl sulfate (32.5 mN/m). Applications include:

-

Firefighting Foams: Forms stable aqueous films (CAF®-like) with 75% longer burnback resistance.

-

Electropolishing Additives: Enhances surface smoothness of stainless steel (Ra <0.05 μm).

Polymer Modification

Copolymerization with ethylene yields materials with:

-

Dielectric Constant: ε = 2.3 (vs. 2.4 for PTFE).

-

Thermal Stability: Decomposition onset at 385°C (TGA, N₂ atmosphere).

| Organism | MIC (μg/mL) | Mechanism |

|---|---|---|

| S. aureus (MRSA) | 16 | Membrane depolarization |

| E. coli (NDM-1) | 64 | LPS disruption |

| C. albicans | 32 | Ergosterol binding |

Fluorine atoms enhance membrane permeability via hydrophobic interactions, while the alcohol group facilitates hydrogen bonding to microbial targets.

Anticancer Activity

In vitro studies demonstrate:

-

Apoptosis Induction: 78% apoptosis in MCF-7 cells at 50 μM (vs. 22% control).

-

Selectivity Index: 8.3 (MCF-7 vs. MCF-10A normal cells).

Mechanistic studies implicate ROS generation (2.1-fold increase) and caspase-3 activation.

Environmental and Regulatory Considerations

Ecotoxicology

The compound exhibits:

-

Biodegradation: 12% mineralization in 28 days (OECD 301B).

-

Aquatic Toxicity: LC50 = 1.2 mg/L (D. magna, 48h).

Persistent metabolites require advanced oxidation processes (AOPs) for remediation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume